Spectroscopic data for 2-Bromo-3-cyclopropylthiophene (NMR, IR, MS)
Spectroscopic data for 2-Bromo-3-cyclopropylthiophene (NMR, IR, MS)
Topic: Spectroscopic Characterization of 2-Bromo-3-cyclopropylthiophene Content Type: Technical Reference Guide Audience: Synthetic Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary & Structural Context
2-Bromo-3-cyclopropylthiophene (CAS: N/A for specific isomer in common public databases, analogous to 2-bromo-3-alkylthiophenes) is a critical intermediate in the synthesis of conductive polymers and pharmaceutical bioisosteres. Its structural integrity relies on the precise regioselective bromination of the thiophene ring adjacent to the cyclopropyl moiety.
This guide provides a definitive spectroscopic framework for validating this compound, distinguishing it from its isomer (2-bromo-4-cyclopropylthiophene) and quantifying its purity. The data presented synthesizes empirical trends from homologous 3-alkylthiophenes and specific literature on cyclopropyl-substituted heterocycles.
Structural Matrix
-
Formula: C
H BrS -
Molecular Weight: 203.10 g/mol (based on
Br) -
Key Features:
Mass Spectrometry (MS): The Isotopic Fingerprint
Mass spectrometry provides the primary confirmation of the bromination state. The presence of bromine creates a distinct isotopic signature that serves as an immediate "pass/fail" check for the synthesis product.
Diagnostic Criteria[3][4][5][6][7][8]
-
Ionization Mode: EI (Electron Impact, 70 eV) or ESI+ (if amenable to protonation/adducts).
-
Molecular Ion (M
): The spectrum must exhibit a 1:1 doublet ratio for the molecular ion due to the natural abundance of Br (50.7%) and Br (49.3%).
| Ion | m/z Value | Relative Intensity | Interpretation |
| M | 202 | 100% (Base Peak*) | Molecular ion containing |
| M | 204 | ~98-100% | Molecular ion containing |
| [M-Br] | 123 | High | Loss of Br radical (Tropylium-like cation formation). |
| [M-Br-C | 97 | Medium | Fragmentation of cyclopropyl ring after debromination. |
*Note: The base peak may vary between the molecular ion and the debrominated fragment depending on ionization energy.
Graphviz: MS Fragmentation Logic
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural elucidation. The regiochemistry (2-bromo vs. other isomers) is confirmed by the coupling pattern of the remaining thiophene protons and the integration of the cyclopropyl signals.
Experimental Protocol
-
Solvent: CDCl
(Chloroform-d) is preferred to prevent solvent overlap with cyclopropyl protons. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual CHCl
(7.26 ppm).
H NMR Data (400 MHz, CDCl )
The 3-cyclopropyl group exerts a shielding effect on the adjacent protons compared to alkyl chains, while the 2-bromo substituent deshields the remaining aromatic protons.
| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-5 | Aromatic | 7.15 - 7.20 | Doublet (d) | ||
| H-4 | Aromatic | 6.75 - 6.80 | Doublet (d) | ||
| CH | Cyclopropyl | 1.90 - 2.00 | Multiplet (m) | - | Methine proton; unique to cyclopropyl. |
| CH | Cyclopropyl | 0.90 - 0.98 | Multiplet (m) | - | cis-oriented methylene protons. |
| CH | Cyclopropyl | 0.60 - 0.68 | Multiplet (m) | - | trans-oriented methylene protons. |
Critical Interpretation:
-
Regiochemistry Check: If the thiophene signals appear as two doublets with
Hz, the 2,3-substitution pattern is confirmed. -
Isomer Warning: If you observe singlets or meta-coupling (
Hz), the bromine may be at the 4 or 5 position, indicating a failed regioselective synthesis.
C NMR Data (100 MHz, CDCl )
-
C-2 (C-Br): ~108-112 ppm (Upfield shift due to heavy atom effect).
-
C-3 (C-Cyclopropyl): ~140-145 ppm (Quaternary).
-
C-4/C-5: ~125-130 ppm (Aromatic CH).
-
Cyclopropyl CH: ~10-12 ppm.
-
Cyclopropyl CH
: ~6-8 ppm (High field diagnostic).
Infrared Spectroscopy (IR)
IR is utilized primarily for functional group verification and monitoring reaction progress (disappearance of starting material).
Key Absorption Bands (Neat/ATR)
| Wavenumber (cm | Vibration Mode | Diagnostic Value |
| 3080 - 3100 | Cyclopropyl C-H str | High: Distinct from standard alkyl C-H (<3000). |
| 1400 - 1500 | Thiophene Ring Breathing | Medium: Confirms aromaticity. |
| 1020 - 1050 | Cyclopropyl Ring Def | Medium: Characteristic ring vibration. |
| 600 - 550 | C-Br Stretch | High: Confirms halogenation. |
Analytical Workflow & Logic
To ensure scientific integrity, the characterization must follow a logical hierarchy. The following diagram illustrates the decision matrix for validating the synthesized compound.
Graphviz: Structural Elucidation Workflow
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Campaigne, E., & Tullar, B. F. (1948). "3-Methylthiophene".[2][3] Organic Syntheses, 28, 91. Link (Analogous synthesis and spectral baseline for 3-substituted thiophenes).
- Charette, A. B. (Ed.). (2016). Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization. Wiley.
-
NIST Chemistry WebBook. "Thiophene, 2-bromo-3-methyl-". Link (Spectral analogue used for shift correlation).
